3-[4-(difluoromethoxy)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
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Overview
Description
3-[4-(difluoromethoxy)phenyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid is a synthetic organic compound with the molecular formula C25H21F2NO5 and a molecular weight of 453.43 g/mol . It is also known by its chemical name Fmoc-Tyr(CF2H)-OH . This compound is primarily used in peptide synthesis due to its unique structural properties.
Preparation Methods
The synthesis of 3-[4-(difluoromethoxy)phenyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid involves several steps. The starting material is typically L-tyrosine, which undergoes a series of reactions to introduce the difluoromethoxy group and the fluorenylmethoxycarbonyl (Fmoc) protecting group . The reaction conditions often involve the use of reagents such as diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) for coupling reactions, and bases like triethylamine (TEA) for deprotection steps . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
3-[4-(difluoromethoxy)phenyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid undergoes various chemical reactions, including:
Scientific Research Applications
3-[4-(difluoromethoxy)phenyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[4-(difluoromethoxy)phenyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid involves its incorporation into peptides and proteins. The Fmoc group serves as a protecting group during peptide synthesis, preventing unwanted reactions at the amino group . Upon deprotection, the amino group is free to participate in further coupling reactions, facilitating the formation of peptide bonds . The difluoromethoxy group can influence the compound’s reactivity and stability, affecting its overall behavior in chemical reactions .
Comparison with Similar Compounds
Similar compounds to 3-[4-(difluoromethoxy)phenyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid include:
Fmoc-Tyr-OH: This compound lacks the difluoromethoxy group and is commonly used in peptide synthesis.
Fmoc-Phe-OH: Another Fmoc-protected amino acid used in peptide synthesis, differing in the side chain structure.
Fmoc-Trp-OH: This compound contains an indole side chain and is used in the synthesis of peptides with tryptophan residues.
The uniqueness of 3-[4-(difluoromethoxy)phenyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid lies in its difluoromethoxy group, which can impart different chemical properties and reactivity compared to other Fmoc-protected amino acids .
Properties
Molecular Formula |
C25H21F2NO5 |
---|---|
Molecular Weight |
453.4 g/mol |
IUPAC Name |
3-[4-(difluoromethoxy)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C25H21F2NO5/c26-24(27)33-16-11-9-15(10-12-16)13-22(23(29)30)28-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22,24H,13-14H2,(H,28,31)(H,29,30) |
InChI Key |
FPFRRIPQOINVHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OC(F)F)C(=O)O |
Origin of Product |
United States |
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